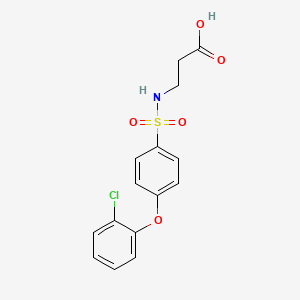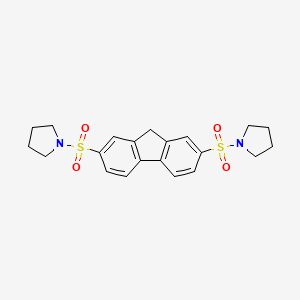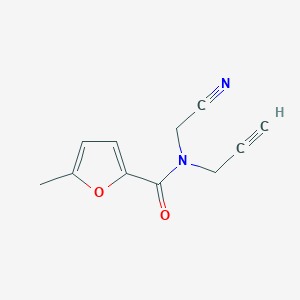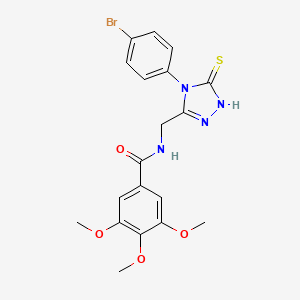
N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as MORPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The mechanism of action of N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not fully understood. However, it has been shown to modulate the activity of ion channels, such as voltage-gated sodium channels and transient receptor potential channels. By modulating the activity of these channels, this compound can affect the transmission of signals between neurons and the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In neuroscience, this compound has been shown to modulate the activity of ion channels, which can affect the transmission of signals between neurons. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Additionally, this compound has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in lab experiments is its ability to modulate the activity of ion channels, which are essential for the transmission of signals between neurons. Additionally, this compound has been shown to have anti-inflammatory effects, which can be useful in studying inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders, such as epilepsy and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery. Finally, more studies are needed to investigate the safety and toxicity of this compound in humans.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of this compound involves the reaction of 4-(4-chlorophenyl) morpholine and 6-(oxan-4-yl) pyrimidine-4-carboxylic acid. This compound has been extensively studied for its potential applications in neuroscience, cancer research, and drug discovery. Its mechanism of action is not fully understood, but it has been shown to modulate the activity of ion channels and have anti-inflammatory effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this chemical compound.
Méthodes De Synthèse
The synthesis of N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 4-(4-chlorophenyl) morpholine and 6-(oxan-4-yl) pyrimidine-4-carboxylic acid, which results in the formation of this compound. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as triethylamine.
Applications De Recherche Scientifique
N-(4-Morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of ion channels, which are essential for the transmission of signals between neurons. In cancer research, this compound has been investigated as a potential therapeutic agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been used as a tool compound in drug discovery to identify novel targets for drug development.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c25-20(19-13-18(21-14-22-19)15-5-9-26-10-6-15)23-16-1-3-17(4-2-16)24-7-11-27-12-8-24/h1-4,13-15H,5-12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNQVMXCPLBVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2534653.png)

![Ethyl 4-[[2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2534656.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-cyclohexylurea](/img/structure/B2534660.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2534662.png)



![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2534668.png)


![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534673.png)
![N-[3'-acetyl-1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2534675.png)